2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
2-(4-Methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido-pyrimidinone derivative characterized by a bicyclic pyrido[4,3-d]pyrimidinone core. Key structural features include:
- A 4-methylpiperazinyl group at position 2, which may enhance solubility and modulate receptor interactions.
- A tetrahydrofuran-2-ylmethyl substituent at position 6, contributing to stereoelectronic effects and lipophilicity.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrimidinones are noted for diverse biological activities, including antimicrobial, anticancer, and anti-hypertensive properties .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(oxolan-2-ylmethyl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLKEACNNHZYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydrofuran-2-ylmethyl group: This step often involves the use of a Grignard reagent or other organometallic reagents to attach the tetrahydrofuran moiety.
Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions, where the piperazine derivative is introduced to the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrido[4,3-d]pyrimidinone core differs from other pyrimidinone derivatives:
Substituent Analysis
Piperazine/Piperidine Derivatives
- 4-Methylpiperazinyl group (target compound): Enhances basicity and solubility compared to unsubstituted piperazine (e.g., ’s 7-(piperazin-1-yl) analog) .
- Piperidinyl and dimethylamino groups (, compounds 6b and 6c): Piperidine (6b) lacks the basicity of piperazine, while dimethylamino (6c) offers steric and electronic differences .
Substituents
- Tetrahydrofuran-2-ylmethyl (target): Introduces chirality and moderate lipophilicity.
Physicochemical Properties Comparison
Key Observations :
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic molecule that has garnered interest in the pharmaceutical field due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.39 g/mol
Structural Features
- Pyrido[4,3-d]pyrimidine Core : This heterocyclic structure is known for its diverse biological activities.
- Piperazine Ring : The presence of the piperazine moiety enhances the compound's interaction with biological targets.
- Tetrahydrofuran Side Chain : This feature may contribute to the compound's solubility and bioavailability.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to pyrido[4,3-d]pyrimidines. For instance, a study evaluating various derivatives demonstrated that while some exhibited low cytotoxic activity against cancer cell lines (e.g., NCI-H1975, A549), others showed promising results with half maximal inhibitory concentration (IC) values indicating significant effectiveness .
Table 1: Antitumor Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC (μM) | Inhibition Rate (%) |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36.0 |
| B2 | A549 | 0.440 ± 0.039 | 90.3 |
| B8 | H1975 | 0.297 ± 0.024 | 96.7 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase and glucosidases, which are critical in cancer metabolism and proliferation .
- Receptor Interaction : The structural modifications allow for binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular signaling pathways.
Antiviral and Anti-inflammatory Properties
The pyrimidine core is associated with antiviral and anti-inflammatory activities. Compounds derived from pyrimidines have been documented to possess significant antiviral properties against various pathogens, including Hepatitis C Virus (HCV) . Additionally, their anti-inflammatory effects could be beneficial in treating conditions characterized by excessive inflammation.
Study on EGFR Inhibition
A comprehensive study evaluated the efficacy of pyrido[4,3-d]pyrimidine derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The results indicated that specific modifications significantly enhanced inhibitory activity against mutant forms of EGFR .
Synthesis and Evaluation
Research focused on synthesizing new derivatives of this compound revealed that structural variations could lead to improved biological activity. For instance, introducing substituents on the piperazine ring enhanced cytotoxicity against certain cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
